2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one
Description
Properties
Molecular Formula |
C18H10FNO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)ethynyl]-4-hydroxy-5-phenyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C18H10FNO3/c19-14-9-5-4-6-12(14)10-11-15-20-17(21)16(18(22)23-15)13-7-2-1-3-8-13/h1-9,21H |
InChI Key |
IFZQHANZPPCBKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(OC2=O)C#CC3=CC=CC=C3F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one typically involves multi-step organic reactions. One common method involves the coupling of 2-fluorophenylacetylene with a suitable oxazinone precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl linkage can be reduced to form alkenes or alkanes.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under high pressure.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Research indicates that 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one exhibits several promising biological activities:
-
Anticancer Properties :
- The compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Studies indicate that it may inhibit tumor growth or induce apoptosis in malignant cells due to its ability to interact with critical biological targets .
- In vitro evaluations have demonstrated significant growth inhibition rates against several human tumor cell lines, highlighting its efficacy as a candidate for further development in cancer therapeutics .
-
Anti-inflammatory Effects :
- The presence of the hydroxyl group in the structure may enhance its ability to modulate inflammatory pathways, positioning it as a potential treatment for inflammatory diseases.
- Binding Affinity Studies :
Potential Applications
Given its unique structure and biological properties, this compound has potential applications in:
-
Medicinal Chemistry :
- Development of new therapeutic agents targeting cancer and inflammatory diseases.
- Exploration as a lead compound for further modifications to improve efficacy and selectivity against specific biological targets.
- Materials Science :
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds can be useful:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 4-Hydroxyquinoline | Structure | Hydroxy group on quinoline | Antibacterial properties |
| 2-(Phenylethynyl)-4-hydroxybenzaldehyde | Structure | Ethynyl and aldehyde groups | Anticancer activity |
| N-(2-Fluorophenyl)acetamide | Structure | Acetamide linked to fluorophenyl | Analgesic properties |
While these compounds exhibit overlapping characteristics, this compound stands out due to its specific combination of functional groups and oxazine framework, enhancing its biological interactions compared to others .
Mechanism of Action
The mechanism of action of 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The ethynyl and fluorophenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one
- CAS : 1956377-05-1
- Molecular Formula: C₁₈H₁₀FNO₃
- Molecular Weight : 307.28 g/mol
- Structure : The compound features a 1,3-oxazin-6-one core substituted with a phenyl group at position 5, a hydroxyl group at position 4, and a 2-fluorophenyl-ethynyl moiety at position 2.
Comparison with Structural Analogs
5-(2-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one
- CAS : 1956370-01-6
- Molecular Formula: C₁₈H₁₀FNO₃ (identical to the target compound)
- Key Differences: Substituent Positions: The fluorophenyl and phenyl-ethynyl groups are swapped: the fluorophenyl occupies position 5, while the phenylethynyl group is at position 2. Implications: This positional isomerism may alter electronic distribution, solubility, and intermolecular interactions.
5-(2-Fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one
- CAS : 1956331-58-0
- Molecular Formula: C₁₈H₉F₂NO₃
- Key Differences: Fluorination: Contains two fluorine atoms (one at position 5 on the phenyl ring and another on the ethynyl-linked 2-fluorophenyl group), increasing molecular weight to 325.3 g/mol. Polarity: The additional fluorine may enhance lipophilicity and metabolic stability compared to the mono-fluorinated target compound, which is critical in drug design .
- Structural Insights: The Smiles notation (O=c1oc(C#Cc2ccccc2F)nc(O)c1-c1ccccc1F) highlights the dual fluorination, which could influence π-π stacking interactions or binding affinity in biological systems .
Key Observations :
- Positional isomerism (Analog 1) and fluorination patterns (Analog 2) significantly differentiate these compounds.
- The target compound’s single fluorine and substituent arrangement may offer a balance between reactivity and stability, making it more synthetically accessible than its difluorinated analog .
Research Implications
While detailed pharmacological or physicochemical data are absent in the provided sources, structural comparisons highlight the importance of:
Fluorine Placement : Influences electronic effects and bioavailability.
Substituent Geometry : Affords distinct intermolecular interactions (e.g., hydrogen bonding, hydrophobic effects).
Commercial Viability : Availability impacts practical research utility.
Further studies should prioritize experimental characterization (e.g., solubility, melting points, biological activity) to validate these hypotheses.
Biological Activity
The compound 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by a unique oxazine ring and functional groups including a hydroxy and fluorophenyl moiety, this compound exhibits promising properties that may be leveraged for therapeutic applications, particularly in oncology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 307.28 g/mol. Its structure includes:
- Oxazine ring : A six-membered ring containing one nitrogen atom.
- Fluorophenyl group : Enhances the compound's lipophilicity and potential biological interactions.
- Hydroxy group : Implicated in various biological activities, including antioxidant properties.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.28 g/mol |
| Key Functional Groups | Hydroxy (-OH), Fluorophenyl |
| Core Structure | Oxazine ring |
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve:
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells through mitochondrial pathways.
- Inhibition of Tumor Growth : Studies have shown significant reductions in tumor size in xenograft models when treated with this compound.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including breast (MCF7) and lung (A549) cancers. The results showed:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF7 | 15.2 | High |
| A549 | 22.7 | Moderate |
Mechanistic Insights
The interaction studies suggest that the presence of the hydroxy and fluorophenyl groups enhances the binding affinity to key biological targets, potentially leading to effective inhibition of cancer cell proliferation.
Other Biological Activities
In addition to its anticancer properties, preliminary studies have indicated that this compound may possess:
- Antioxidant Activity : The hydroxy group contributes to scavenging free radicals, as demonstrated by DPPH assays.
Antioxidant Activity Results
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2-Fluorophenyl Compound | 85% |
| Control (Ascorbic Acid) | 95% |
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound suggests a significant structure-activity relationship that can be explored for further optimization. Variations in substituents on the aromatic rings can lead to different biological activities.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the distinct advantages of this oxazine derivative:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxy group on quinoline | Antibacterial properties |
| 2-(Phenylethynyl)-4-hydroxybenzaldehyde | Ethynyl and aldehyde groups | Anticancer activity |
| N-(2-Fluorophenyl)acetamide | Acetamide linked to fluorophenyl | Analgesic properties |
Q & A
Q. Optimization strategies :
- Use high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR to monitor intermediate purity .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
A combination of techniques ensures structural validation:
Advanced: How can computational methods like DFT resolve electronic properties and reactivity trends?
Answer:
Density Functional Theory (DFT) calculations (e.g., Gaussian 09) provide insights into:
- Electron distribution : HOMO-LUMO gaps predict nucleophilic/electrophilic sites .
- Reaction pathways : Transition-state modeling for cyclization steps (activation energy barriers).
- Non-covalent interactions : AIM analysis clarifies hydrogen-bonding networks influencing crystal packing .
Q. Methodology :
- Optimize geometry at B3LYP/6-31G(d) level.
- Calculate electrostatic potential maps to identify reactive regions.
- Validate with experimental NMR chemical shifts (RMSD < 0.5 ppm) .
Advanced: What crystallographic challenges arise with this compound, and how can SHELX tools address them?
Answer:
Challenges :
Q. Solutions using SHELX :
- SHELXD : For phase determination via dual-space algorithms in cases of weak diffraction.
- SHELXL : Refinement with anisotropic displacement parameters and TWIN/BASF commands to model twinning .
- ORTEP-3 : Visualizes thermal ellipsoids to assess positional disorder .
Advanced: How to reconcile conflicting data between solution-state NMR and solid-state X-ray structures?
Answer:
Common discrepancies :
- Conformational flexibility : Solution NMR may average signals, while X-ray captures a single conformation.
- Hydrogen bonding : Solid-state H-bonds (observed via X-ray) may differ from solution interactions.
Q. Resolution strategies :
- Perform variable-temperature NMR to detect dynamic processes.
- Use DFT-MD simulations to model solution-state behavior .
- Compare PXRD patterns with computational predictions to validate polymorphic forms .
Advanced: What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) studied?
Answer:
Key modifications :
- Fluorine substitution : Replace 2-fluorophenyl with 3- or 4-fluoro analogs to modulate lipophilicity and target binding .
- Oxazinone ring substitution : Introduce electron-withdrawing groups (e.g., nitro) to stabilize transition states in enzyme inhibition .
Q. SAR methodology :
- Synthesize derivatives with systematic substituent variations.
- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computed descriptors (logP, polar surface area) .
- Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
